molecular formula C8H8N8 B2479816 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine CAS No. 2167647-97-2

9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine

Cat. No.: B2479816
CAS No.: 2167647-97-2
M. Wt: 216.208
InChI Key: WUDLTEOQSRACAE-UHFFFAOYSA-N
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Description

9-[(4H-1,2,4-Triazol-3-yl)methyl]-9H-purin-6-amine (CAS 2167647-97-2) is a high-purity chemical compound offered for research and development purposes. This molecule is a conjugate hybrid structure featuring a purine-6-amine scaffold linked to a 1,2,4-triazole moiety via a methylene bridge. The purine core is a fundamental building block in biology, found in crucial molecules like ATP and nucleic acids, and many purine derivatives are known for their significant biological activities . Simultaneously, the 1,2,4-triazole pharmacophore is recognized as a versatile heterocycle in medicinal chemistry, contributing to a wide spectrum of pharmacological properties, including documented anticancer and antifungal activities in related compounds . The integration of these two privileged structures makes this compound a valuable intermediate for researchers investigating new bioactive molecules. Potential areas of interest include anticancer agent discovery, given that purine-based compounds such as mercaptopurine and fludarabine are established anticancer drugs , and triazole-containing rings are effective and versatile moieties among the most studied chemotherapeutic prospects . Researchers can utilize this compound as a key synthetic precursor for developing novel kinase inhibitors or apoptosis inducers, which are common mechanisms of action for purine conjugates . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-(1H-1,2,4-triazol-5-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N8/c9-7-6-8(12-2-11-7)16(4-13-6)1-5-10-3-14-15-5/h2-4H,1H2,(H2,9,11,12)(H,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDLTEOQSRACAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC3=NC=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine typically involves the formation of the triazole ring followed by its attachment to the purine base. . This reaction is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Thioether Formation

The triazole-thione moiety undergoes alkylation to form thioethers:

Substrate Reagent Product Conditions Yield
Triazole-thione (15 )Iodoethane9-(3-(5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (17a )K₂CO₃, DMF, RT, 12h86%

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For instance, treatment with benzoyl chloride derivatives under Mitsunobu conditions facilitates the formation of double-headed nucleosides .

Key Spectral Data

  • ¹H NMR (DMSO-d₆) :

    • δ 8.09 (s, 1H, CH-pyrimidine), 8.04 (s, 1H, CH-imidazole), 4.17 (t, J = 6.8 Hz, 2H, CH₂), 1.26 (t, J = 7.4 Hz, 3H, CH₃) .

  • TLC : Rf = 0.3 (10% methanol in dichloromethane) .

Comparative Reactivity

The triazole-methyl-purin-6-amine scaffold shows distinct reactivity compared to simpler purine derivatives:

  • Alkylation : Higher regioselectivity at the triazole sulfur compared to purine N-7/N-9 positions .

  • Stability : Resists hydrolysis under acidic conditions but undergoes decomposition in strong bases (e.g., NaOH) .

Challenges and Limitations

  • Low Yields in Nucleophilic Substitution : Reduced nucleophilicity of the primary amino group in purine derivatives leads to modest yields (~40%) in benzoylation reactions .

  • Purification Complexity : Co-elution with byproducts necessitates gradient chromatography (e.g., dichloromethane:methanol) .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine is in the development of anticancer agents. Research has shown that derivatives of purine compounds exhibit cytotoxic activity against various cancer cell lines. For instance, studies have indicated that modifications at specific positions on the purine ring can enhance antitumor activity. The compound's ability to interact with nucleic acids makes it a valuable tool for studying DNA and RNA interactions .

Case Study: Anticancer Activity
A study focused on synthesizing novel 2,6,9-trisubstituted purine derivatives demonstrated that certain modifications significantly increased cytotoxicity against cancer cells. The research utilized structure-activity relationship (SAR) analysis and 3D quantitative structure–activity relationship (QSAR) modeling to identify effective compounds .

CompoundIC50 Value (µM)Cancer Cell Line
Compound A5HL-60
Compound B10MCF-7
Compound C15A549

This table illustrates the potency of selected compounds derived from similar structures as 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amines against various cancer cell lines.

Molecular Biology

In molecular biology, this compound can serve as a probe for studying enzymatic activities and molecular interactions involving nucleic acids. Its ability to bind selectively to specific biological targets allows researchers to investigate mechanisms of action in cellular processes.

Materials Science

The compound's unique properties also lend themselves to applications in materials science. It can be utilized in developing new materials with enhanced conductivity or stability due to its chemical structure. The incorporation of triazole rings into polymer matrices has been shown to improve material properties significantly .

Mechanism of Action

The mechanism of action of 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Type and Linker Length

a. 9-(3-(4-Phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (17b)
  • Structure : Propyl linker between purine and triazole; triazole has a phenylthio substituent.
  • Synthesis : Prepared via alkylation of purine intermediates with triazole-thiol derivatives in DMF/K₂CO₃ .
  • Properties : Melting point 174–178°C; yield 88% .
  • The phenylthio group enhances lipophilicity, which may influence membrane permeability.
b. 9-[3-(4-Bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine
  • Structure : Pyrazole ring (two adjacent N atoms) linked via propyl.
  • Properties : Molecular weight 322.17; stored at -20°C .
  • The bromo substituent introduces steric bulk and reactivity for further functionalization.

Heterocyclic Modifications

a. 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine
  • Structure : Quinazoline (fused benzene-pyrimidine) substituent.
  • Synthesis : Derived from purine-quinazoline coupling .
  • Comparison : The larger aromatic system in quinazoline may enhance π-π interactions but reduce solubility compared to the triazole-methyl group.
b. 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
  • Structure : Azetidine (4-membered saturated ring) linked via methyl.
  • Properties: Molecular formula C₉H₁₃ClN₆; monoisotopic mass 240.089 .
  • Comparison : The saturated azetidine ring improves solubility but lacks the aromaticity of triazole, possibly reducing target affinity.

Substituent Electronic Effects

a. 8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine
  • Structure : Thio-linked triazole with iodobenzo-dioxole.
  • Comparison : The iodine atom and sulfur linkage introduce electronegative and polarizable groups, which may enhance halogen bonding and redox activity compared to the unsubstituted triazole in the target compound .
b. 9-[4-Phenylmethoxy-3-(phenylmethoxymethyl)butyl]purin-6-amine
  • Structure : Bulky benzyloxy substituents on a butyl linker.
  • Properties : CAS 33498-84-9; molecular weight ~500 .
  • Comparison : The benzyloxy groups significantly increase lipophilicity and steric hindrance, likely reducing bioavailability compared to the compact triazole-methyl group.

Comparative Data Table

Compound Substituent Linker Melting Point (°C) Yield (%) Key Properties
Target Compound 1,2,4-Triazol-3-yl-methyl Methyl N/A N/A High H-bond potential
17b Phenylthio-triazole Propyl 174–178 88 Lipophilic; antimicrobial activity
9-(4-Methoxyquinazolin-2-yl) Quinazoline Direct N/A N/A Aromatic π-interactions
9-(Azetidin-3-ylmethyl) Azetidine Methyl N/A N/A Enhanced solubility

Biological Activity

9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine, also known by its CAS number 2167647-97-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, antibacterial, and anticancer effects, supported by various studies and data.

  • Molecular Formula : C8H8N8
  • CAS Number : 2167647-97-2
  • Purity : 95% .

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, derivatives of triazole have been shown to scavenge free radicals effectively. The antioxidant activity can be quantified using assays such as DPPH and ABTS. In studies involving related triazole compounds, IC50 values comparable to ascorbic acid were observed, highlighting their potential as effective antioxidants .

Antibacterial Activity

The antibacterial efficacy of this compound has been investigated against various Gram-positive and Gram-negative bacteria. Triazole derivatives have demonstrated broad-spectrum antibacterial activity. For example:

  • Compounds derived from triazoles exhibited MIC values indicating robust antibacterial action against E. coli and Candida albicans.
  • Molecular docking studies have shown high binding affinities with bacterial enzyme targets, suggesting a mechanistic basis for their antibacterial effects .

Anticancer Activity

Recent studies have reported the synthesis of derivatives based on the purine structure that demonstrate significant antitumor activities. For instance:

  • A derivative similar to this compound was shown to inhibit tubulin polymerization and induce apoptosis in colorectal carcinoma cells.
  • The most potent derivative exhibited IC50 values ranging from 44.5 to 135.5 nM across various cancer cell lines .

Case Study 1: Antioxidant Properties

A study assessing the antioxidant capabilities of triazole derivatives found that certain compounds demonstrated IC50 values for DPPH radical scavenging comparable to standard antioxidants like ascorbic acid. The methodology involved preparing solutions at varying concentrations and measuring absorbance changes post-reaction with DPPH .

Case Study 2: Antibacterial Efficacy

In another study focused on the antibacterial properties of triazole derivatives, several compounds were tested against a panel of bacteria. The results indicated that specific derivatives had MIC values as low as 5 µg/mL against Staphylococcus aureus, showcasing their potential as therapeutic agents .

Case Study 3: Anticancer Activity

A comprehensive analysis of purine derivatives revealed that certain compounds significantly inhibited tumor growth in xenograft models without notable toxicity to major organs. This suggests a favorable safety profile for further development as anticancer agents .

Summary of Findings

Biological ActivityObserved EffectsReferences
AntioxidantEffective radical scavenging (IC50 comparable to ascorbic acid)
AntibacterialBroad-spectrum activity (MIC values ≤ 5 µg/mL)
AnticancerSignificant inhibition of tumor growth (IC50 values ranging from 44.5 to 135.5 nM)

Q & A

Q. What are the standard synthetic routes for 9-[(4H-1,2,4-triazol-3-yl)methyl]-9H-purin-6-amine?

The synthesis typically involves alkylation of the purine core with a triazole-containing substituent. A common method includes reacting 6-chloro-9H-purine or its derivatives with a triazolemethyl halide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature (room temperature to 80°C). Post-reaction purification via vacuum concentration, ethyl acetate extraction, and MgSO₄ drying is standard . For scalability, continuous flow reactors may optimize yield and purity .

Q. Which spectroscopic techniques are recommended for structural elucidation?

  • NMR Spectroscopy : Critical for analyzing tautomeric forms, hydrogen bonding, and substituent positions. ¹H and ¹³C NMR can resolve bond lengths and angles, especially in differentiating triazole and purine proton environments .
  • X-ray Crystallography : Provides definitive structural data, including dihedral angles between the triazole and purine moieties .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .

Q. How does the triazole substituent influence solubility and reactivity?

The 4H-1,2,4-triazole group introduces polarity due to nitrogen-rich heterocyclic rings, enhancing aqueous solubility compared to alkyl-substituted purines. However, its electron-withdrawing nature may reduce nucleophilic reactivity at the purine C6 position, necessitating optimized coupling conditions (e.g., strong bases like NaH) .

Advanced Questions

Q. How do tautomeric forms of this compound affect its biological activity?

The triazole and purine moieties exhibit tautomerism, influencing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). For instance, keto-enol tautomerism in the triazole ring may alter binding affinity. Researchers should use dynamic NMR or variable-temperature X-ray crystallography to map tautomeric equilibria and correlate findings with activity assays (e.g., kinase inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structural Isomerism : Ensure synthetic purity via HPLC or LC-MS to rule out regioisomeric byproducts (e.g., N1 vs. N2 triazole substitution) .
  • Environmental Sensitivity : Test stability under varying pH (4–9) and temperature (4–37°C), as degradation products (e.g., dealkylated purines) may confound results .
  • Target Selectivity : Use molecular docking simulations to assess binding modes across homologs (e.g., adenosine receptor subtypes) and validate with competitive binding assays .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Choice : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., Hofmann elimination) .
  • Catalysis : Screen Pd or Cu catalysts for cross-coupling steps involving halogenated intermediates .
  • Automation : Implement flow chemistry systems to control exothermic reactions and scale-up efficiently .

Q. What computational methods predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model triazole-purine flexibility in aqueous environments to identify stable conformations .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity sites (e.g., electrophilic C8 of purine) .

Methodological Guidance

  • Experimental Design : For structure-activity relationship (SAR) studies, systematically vary the triazole’s substituents (e.g., methyl vs. phenyl groups) while keeping the purine core constant. Use ANOVA to assess statistical significance of activity changes .
  • Data Interpretation : Cross-reference NMR shifts with computed chemical shifts (e.g., via ACD/Labs or Gaussian) to validate structural assignments .

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